FGF basic (1-24) (human, bovine)

Description

Properties

IUPAC Name |

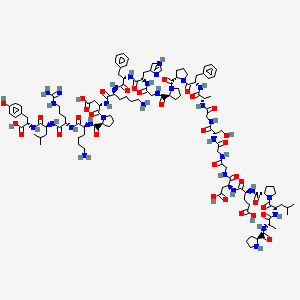

(4S)-5-[[(2S)-1-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C118H173N31O33/c1-64(2)49-78(107(171)145-85(117(181)182)53-70-35-37-72(151)38-36-70)139-104(168)76(30-18-44-125-118(121)122)135-103(167)75(28-14-16-42-120)137-111(175)88-32-21-46-147(88)115(179)84(56-97(160)161)144-105(169)74(27-13-15-41-119)136-108(172)79(51-68-23-9-7-10-24-68)140-109(173)80(54-71-57-123-63-130-71)133-94(155)61-129-110(174)87-31-19-47-148(87)116(180)90-34-22-48-149(90)114(178)83(52-69-25-11-8-12-26-69)143-98(162)66(5)131-92(153)60-128-101(165)86(62-150)134-93(154)59-126-91(152)58-127-100(164)81(55-96(158)159)141-106(170)77(39-40-95(156)157)138-112(176)89-33-20-45-146(89)113(177)82(50-65(3)4)142-99(163)67(6)132-102(166)73-29-17-43-124-73/h7-12,23-26,35-38,57,63-67,73-90,124,150-151H,13-22,27-34,39-56,58-62,119-120H2,1-6H3,(H,123,130)(H,126,152)(H,127,164)(H,128,165)(H,129,174)(H,131,153)(H,132,166)(H,133,155)(H,134,154)(H,135,167)(H,136,172)(H,137,175)(H,138,176)(H,139,168)(H,140,173)(H,141,170)(H,142,163)(H,143,162)(H,144,169)(H,145,171)(H,156,157)(H,158,159)(H,160,161)(H,181,182)(H4,121,122,125)/t66-,67-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFTYXKQUONNFY-NQXPEFQPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CC7=CC=CC=C7)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C9CCCN9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]9CCCN9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C118H173N31O33 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2553.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Structural Determinants of Fgf 2 N Terminal Regions and Core

Overall Protein Fold and Conserved Core Structure

The fundamental structure of FGF-2 is a globular protein characterized by a β-trefoil fold. nih.govnih.govpnas.orgnih.gov This conserved fold is composed of 12 antiparallel β-strands organized into a trigonal pyramidal structure. oup.com The core of this β-barrel structure is lined with hydrophobic residues, while a significant number of charged residues are exposed on the protein's surface. nih.gov This structural arrangement is a common feature shared among all members of the FGF family, highlighting a conserved structural scaffold essential for their function. nih.gov

Despite limited sequence identity across the entire FGF family, the Cα traces of different FGFs, including FGF-1 and FGF-2, superimpose with a root-mean-square deviation of less than 1 Å, underscoring the high degree of structural conservation. nih.gov Analysis of conserved amino acid residues across the FGF family reveals that many of these are integral to maintaining the structural integrity of the β-trefoil fold. nih.gov For instance, conserved glycine (B1666218) and proline residues are frequently found in the turns between β-sheets, acting as part of the structural scaffold. nih.gov The majority of other conserved amino acids are located in the core of the protein, contributing to its stability. nih.gov

| Conserved Residue (FGF-2 Numbering) | Location/Role |

|---|---|

| Glycine/Proline residues | Turns between β-sheets, part of the structural scaffold. |

| Hydrophobic residues | Core of the β-barrel structure, contributing to stability. |

| Y24, E96, N101, Y103, L140, M142 | Surface-exposed, form a hydrophobic cluster constituting the primary receptor binding site. |

Structural Characterization of N-terminal Segments and Their Impact on Localization

A key feature of FGF-2 is the existence of multiple isoforms generated through the use of alternative translation initiation codons from a single mRNA transcript. oup.comwikipedia.org The primary isoform is a 155-amino acid, 18 kDa protein, often referred to as the low molecular weight (LMW) form. wikipedia.org However, the use of upstream CUG codons results in the production of high molecular weight (HMW) isoforms with N-terminal extensions. oup.com These extensions lead to proteins of approximately 22 kDa, 22.5 kDa, and 24 kDa. oup.comwikipedia.org

These N-terminal extensions are not merely passive additions; they contain crucial structural information that dictates the subcellular localization of the FGF-2 isoforms. oup.comnih.gov The LMW 18 kDa isoform is predominantly found in the cytoplasm and can be secreted from the cell through an unconventional, endoplasmic reticulum/Golgi-independent mechanism. oup.comwikipedia.orgnih.govuniprot.org In contrast, the HMW isoforms are primarily targeted to the nucleus. oup.comwikipedia.orgnih.gov This differential localization is attributed to the presence of a nuclear localization signal (NLS) within the N-terminal extensions of the HMW forms. nih.govnih.gov This NLS contains conserved glycine-arginine-glycine (RGR) motifs that are responsible for mediating nuclear import. nih.gov

Furthermore, all FGF-2 isoforms, including the LMW form, possess a non-classical bipartite NLS in the C-terminal core sequence. nih.gov However, the N-terminal NLS of the HMW isoforms is the dominant signal for their nuclear accumulation. nih.govnih.gov The distinct localization patterns of the LMW and HMW isoforms suggest they have different intracellular functions, with the HMW forms being implicated in the regulation of gene expression through their association with chromatin. nih.gov

Heparin/Heparan Sulfate (B86663) Binding Site Structural Analysis

The interaction of FGF-2 with heparin and heparan sulfate proteoglycans (HSPGs) is critical for its stability, localization, and ability to bind to its high-affinity receptors. nih.govproquest.com The heparin-binding site on FGF-2 is a cluster of positively charged amino acid residues located on the protein surface. nih.gov Structurally, this binding site is formed by several surface-exposed loop regions within the β-trefoil scaffold. pnas.org

Key residues involved in this interaction are located in the β1-β2 loop and the β10, β11, and β12 strands. nih.gov Specific amino acids identified as crucial for heparin binding include N27, K125, Q134, and K133. pnas.orgelifesciences.org Lys-125, situated at the base of a narrow pocket, plays a critical role by interacting with the N-sulfate and 2-O-sulfate groups of the heparan sulfate chain. pnas.org The interaction is not merely based on non-specific electrostatic attractions; it involves a specific structural recognition. nih.gov A particular trisaccharide sequence containing a kink in the heparan sulfate chain, [HNS,6S-I2S-HNS,6S], is recognized with high affinity, and the N-sulfate of the non-reducing end glucosamine (B1671600) and the 2-O-sulfate of the iduronic acid are major contributors to this interaction. nih.gov

The binding of heparin or heparan sulfate does not induce a significant conformational change in the FGF-2 protein. proquest.com Instead, its primary role is thought to be in protecting FGF-2 from degradation, sequestering it in the extracellular matrix, and facilitating the formation of a ternary complex with the FGF receptor, which is essential for signal transduction. nih.govproquest.com

| Residue/Feature | Location | Role in Interaction |

|---|---|---|

| N27, K125, Q134, K133 | Surface-exposed loops and β-strands | Direct interaction with sulfate groups of heparin/heparan sulfate. pnas.orgelifesciences.org |

| Lys-125 | Base of a narrow binding pocket | Interacts with the critical N-sulfate and 2-O-sulfate groups of the high-affinity trisaccharide region. pnas.org |

| β1-β2 loop, β10, β11, and β12 strands | Constitute the heparin-binding domain | Provide the structural framework for the binding site. nih.gov |

Fibroblast Growth Factor Receptor (FGFR) Interaction Domains

The biological effects of FGF-2 are mediated through its binding to and activation of a family of receptor tyrosine kinases, the FGFRs. oup.comresearchgate.net The interaction between FGF-2 and its receptors is a complex process involving specific domains on both molecules. The receptor binding site on FGF-2 is distinct from the heparin-binding region, though they are located in close proximity. nih.govrcsb.org

Two main receptor-binding sites have been identified on FGF-2: a primary site and a secondary site. nih.gov The primary receptor-binding site is a hydrophobic cluster on the FGF-2 surface composed of residues Y24, E96, N101, Y103, L140, and M142. nih.gov This site is highly conserved across the FGF family, suggesting a common mechanism of receptor interaction for all FGFs. nih.gov The secondary binding site involves residues within the linear stretch from 106 to 115, including K110, Y111, and W114. nih.gov Unlike the primary site, the residues of the secondary site are not conserved throughout the FGF family, which may contribute to the specificity of different FGFs for various FGFR isoforms. nih.gov

The FGFRs themselves possess an extracellular region composed of immunoglobulin (Ig)-like domains. oup.comyoutube.com The binding of FGF-2 occurs at the junction between the D2 and D3 Ig-like domains of the receptor. pnas.orgnih.gov Highly conserved interactions occur between FGF-2 and the D2 domain and the linker region between D2 and D3. rcsb.org Specificity, particularly the ability to distinguish between different splice variants of the FGFRs (e.g., IIIb and IIIc isoforms of FGFR1, 2, and 3), is conferred by interactions between the N-terminal and central regions of FGF-2 and loops within the D3 domain. nih.govrcsb.orgnih.gov The formation of a stable signaling complex requires the dimerization of two FGF-FGFR complexes, a process that is facilitated by heparin/heparan sulfate. pnas.orgnih.govnih.gov

Comparative Structural Homology: Human versus Bovine FGF-2

FGF-2 exhibits a high degree of sequence and structural conservation across different species, which is indicative of its fundamental biological importance. The amino acid sequence of human FGF-2 is 99% homologous to that of bovine FGF-2. nih.gov This near-identity in primary structure strongly implies that the three-dimensional structures of human and bovine FGF-2 are virtually identical, sharing the same β-trefoil fold and the spatial arrangement of key functional domains.

Ligand Receptor Interactions and Signal Transduction Mechanisms of Fgf 2

Fibroblast Growth Factor Receptor (FGFR) Subtypes and Isoforms

The initial step in FGF-2 signaling is its binding to high-affinity Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases (RTKs). nih.govahajournals.org There are four main subtypes of FGFRs, designated FGFR1, FGFR2, FGFR3, and FGFR4. nih.govnih.gov The complexity of FGF signaling is further enhanced by the existence of multiple receptor isoforms generated through alternative splicing of the FGFR genes. youtube.com This splicing primarily affects the third immunoglobulin (Ig)-like domain of the receptor's extracellular region, giving rise to 'b' and 'c' isoforms (e.g., FGFR2b, FGFR2c), which exhibit distinct ligand-binding specificities. youtube.com

FGFR1, FGFR2, FGFR3, and FGFR4 Binding Specificities

FGF-2 is known for its promiscuous binding, interacting with several FGFR subtypes. It demonstrates a high affinity for FGFR1c, FGFR2c, and FGFR3c isoforms. youtube.comnih.gov The specificity of FGF-2 for these 'c' isoforms, typically expressed in mesenchymal tissues, highlights the tissue-specific nature of FGF signaling. youtube.com While FGF-2 can bind to multiple receptors, the specific cellular response is dictated by the particular FGFR subtype and isoform present on the cell surface. For instance, FGF-2 has been shown to mediate its effects in oligodendrocyte-lineage cells through FGFR-1, FGFR-2, and FGFR-3. nih.gov

| Receptor Subtype | Isoform | FGF-2 Binding Affinity |

| FGFR1 | FGFR1c | High |

| FGFR2 | FGFR2c | High |

| FGFR3 | FGFR3c | High |

| FGFR4 | Lower/Context-Dependent |

Role of Receptor Dimerization and Autophosphorylation

The binding of FGF-2 to its cognate FGFRs induces a conformational change that promotes receptor dimerization. nih.govyoutube.comnih.gov This dimerization is a critical event, bringing the intracellular tyrosine kinase domains of the two receptor monomers into close proximity. This proximity facilitates trans-autophosphorylation, where each kinase domain phosphorylates specific tyrosine residues on the adjacent receptor's cytoplasmic tail. nih.govnih.govahajournals.org This autophosphorylation serves two main purposes: it enhances the intrinsic kinase activity of the receptor and creates docking sites for various downstream signaling and adaptor proteins. nih.govyoutube.com Studies have identified multiple phosphorylation sites on FGFR1, including Tyr653 and Tyr654, which are crucial for kinase activation. nih.gov

Heparan Sulfate (B86663) Proteoglycan (HSPG) Co-receptor Function in FGF-2 Binding and Activation

The interaction between FGF-2 and its high-affinity FGFRs is critically dependent on the presence of heparan sulfate proteoglycans (HSPGs) acting as co-receptors. nih.govahajournals.orgnih.gov HSPGs are complex molecules consisting of a core protein to which long, unbranched chains of heparan sulfate (HS) are covalently attached. ahajournals.org These HS chains are rich in negatively charged sulfate groups.

HSPGs facilitate FGF-2 signaling by forming a ternary complex with FGF-2 and FGFR. youtube.comphysiology.org FGF-2 has a heparin-binding domain that allows it to bind to the HS chains of HSPGs on the cell surface. youtube.comnih.gov This interaction is thought to protect FGF-2 from degradation and to concentrate it at the cell surface, thereby promoting its binding to FGFRs. nih.gov Furthermore, the binding of both FGF-2 and FGFR to the same HS chain brings the ligand and receptor into the correct orientation and proximity for stable binding and subsequent receptor dimerization and activation. physiology.orgfrontiersin.org The structure of the HS chains, particularly the pattern of sulfation, can influence the specificity of FGF-FGFR interactions. frontiersin.org While the core protein of HSPGs like syndecans and glypicans anchors the HS chains to the cell surface, the HS chains themselves are the primary mediators of the co-receptor function in FGF-2 signaling. nih.gov

Intracellular Signaling Cascades Activated by FGF-2

The autophosphorylation of FGFRs upon FGF-2 binding creates a scaffold for the recruitment and activation of a variety of intracellular signaling molecules. nih.govnih.gov This leads to the initiation of several downstream signaling cascades that ultimately regulate cellular responses. nih.gov The primary pathways activated by FGF-2 include the RAS/Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway. nih.govnih.gov

RAS/Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The activation of the RAS/MAPK pathway is a central event in FGF-2 signaling. nih.govnih.gov Upon FGFR phosphorylation, the adaptor protein Fibroblast Growth Factor Receptor Substrate 2 (FRS2) is recruited to the receptor's docking sites and becomes phosphorylated. nih.govnih.gov Phosphorylated FRS2 then serves as a platform to recruit a complex consisting of Growth factor receptor-bound protein 2 (GRB2) and Son of sevenless (SOS). youtube.comyoutube.com SOS is a guanine (B1146940) nucleotide exchange factor that activates the small GTPase, RAS, by promoting the exchange of GDP for GTP. youtube.com

Once activated, RAS initiates a kinase cascade. youtube.com It recruits and activates RAF kinase (a MAP kinase kinase kinase or MAPKKK). RAF then phosphorylates and activates MEK (a MAP kinase kinase or MAPKK), which in turn phosphorylates and activates the final effector kinases in the cascade, the Extracellular signal-regulated kinases (ERK1/2), which are MAP kinases. youtube.com Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular processes like proliferation and differentiation. youtube.comnih.gov

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway Activation

In addition to the MAPK pathway, FGF-2 also activates the PI3K/AKT pathway, which is crucial for cell survival and growth. nih.govnih.gov The recruitment of the GRB2-SOS complex can also lead to the activation of the PI3K pathway. The GRB2-associated-binding protein 1 (GAB1) can be recruited by GRB2, leading to the activation of Phosphatidylinositol 3-Kinase (PI3K). youtube.com

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and other kinases like mTORC2. Activated AKT then phosphorylates a wide range of downstream targets to promote cell survival by inhibiting apoptosis and to regulate cell growth and metabolism. nih.gov

Phospholipase C-gamma (PLCγ) Pathway Activation

The activation of the Phospholipase C-gamma (PLCγ) pathway is a critical downstream event in Fibroblast Growth Factor-2 (FGF-2) signal transduction, influencing a variety of cellular processes including morphology, migration, and adhesion. nih.govnih.gov Upon binding of FGF-2 to its receptor (FGFR), the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. nih.govyoutube.com These phosphotyrosine residues serve as docking sites for various signaling proteins containing Src Homology 2 (SH2) domains, including PLCγ. nih.govnih.gov

Specifically, the phosphorylated tyrosine at position 766 (Y766) on FGFR1 is essential for the recruitment of the SH2 domain of PLCγ. nih.gov This interaction brings PLCγ into close proximity with the activated receptor kinase, leading to its own phosphorylation and subsequent activation. nih.govresearchgate.net However, it is important to note that while the Y766 residue is crucial for PLCγ binding, its mutation does not necessarily impact all FGF-mediated cellular responses, such as neuronal differentiation in PC12 cells, suggesting pathway-specific roles. nih.gov

Once activated, PLCγ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmssm.edu IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. nih.govmssm.edu The resulting increase in cytosolic calcium can activate various calcium-dependent enzymes and signaling pathways. mssm.edu Simultaneously, DAG remains in the plasma membrane and activates Protein Kinase C (PKC), which in turn can phosphorylate a range of downstream target proteins, including those involved in cytoskeletal remodeling and gene expression. nih.govmssm.edu

The FGF-2-induced PLCγ pathway has been shown to be essential for specific cellular functions. For instance, in Human Umbilical Vein Endothelial Cells (HUVECs), PLCγ1 is required for FGF-2-induced cell migration. nih.gov Similarly, in corneal endothelial cells, FGF-2 utilizes the PLCγ1 pathway to stimulate cell proliferation. nih.gov The inhibition of this pathway can block these FGF-2-mediated effects, highlighting its significance in specific cellular contexts. nih.govnih.gov

| Component | Role in FGF-2/PLCγ Pathway | Key Research Findings |

| FGFR1 (Y766) | Docking site for PLCγ | Phosphorylation of this residue is critical for PLCγ recruitment. nih.gov |

| PLCγ | Enzyme activation | Recruited to activated FGFR, gets phosphorylated and activated. nih.govresearchgate.net |

| PIP2 | Substrate | Hydrolyzed by activated PLCγ into IP3 and DAG. nih.govmssm.edu |

| IP3 | Second messenger | Induces release of intracellular calcium. nih.govmssm.edu |

| DAG | Second messenger | Activates Protein Kinase C (PKC). nih.govmssm.edu |

| Cellular Response | e.g., Migration, Proliferation | PLCγ1 is necessary for FGF-2-induced cell migration in HUVECs and proliferation in corneal endothelial cells. nih.govnih.gov |

Signal Transducer and Activator of Transcription (STAT) Pathway Activation

The Signal Transducer and Activator of Transcription (STAT) pathway represents another important signaling cascade activated by FGF-2, playing a significant role in processes such as angiogenesis and cell survival. nih.govnih.gov Upon FGF-2 binding, the activated FGFR kinase can directly or indirectly lead to the phosphorylation and activation of specific STAT proteins. nih.gov Research has shown that FGF-2 can activate STAT1, STAT3, and STAT5, with the specific STAT protein and the functional outcome being cell-type dependent. nih.govnih.govnih.gov

In mouse microvascular endothelial cells, FGF-2 has been demonstrated to activate STAT5, and to a lesser extent STAT1, but not STAT3. nih.gov The activation of STAT5 in these cells is both necessary and sufficient for FGF-2-induced cell migration, invasion, and tube formation, which are all critical events in angiogenesis. nih.gov Interestingly, STAT5 activation in this context is not required for mitogenesis, indicating a separation of signaling pathways for different cellular responses. nih.gov The activation of STAT5 by FGF-2 in endothelial cells appears to involve the cytoplasmic tyrosine kinases Src and Janus kinase 2 (Jak2). nih.gov

The activation of STAT3 by FGF-2 has been particularly implicated in pathological conditions, such as cancer and pathologic neovascularization. nih.govfrontiersin.org In some cancer cells with amplified FGFR expression, FGF-2 stimulation leads to robust STAT3 phosphorylation and nuclear translocation, promoting the expression of genes involved in cell proliferation and survival. nih.gov Furthermore, FGF-2-induced STAT3 activation has been identified as a critical mediator of pathologic neovascularization in the eye. nih.gov In some contexts, the activation of STAT3 by FGF-2 can be independent of the canonical JAK pathway. researchgate.net

The activation of STAT proteins involves their recruitment to the activated receptor complex, phosphorylation by either the receptor kinase or associated kinases like Src and JAK, dimerization, and subsequent translocation to the nucleus where they act as transcription factors to regulate the expression of target genes. nih.govnih.gov For instance, STAT3 has been shown to interact with phosphorylated tyrosine 677 on FGFR. nih.govnih.gov

| STAT Protein | Cellular Context | Functional Outcome of FGF-2-induced Activation |

| STAT1 | Mouse microvascular endothelial cells | Minor activation compared to STAT5, role in angiogenesis. nih.gov |

| STAT3 | Cancer cells with FGFR amplification, Pathologic neovascularization | Promotes cell proliferation, survival, and aberrant blood vessel growth. nih.govnih.gov |

| STAT5 | Mouse microvascular endothelial cells | Essential for cell migration, invasion, and tube formation (angiogenesis). nih.gov |

Modulation of FGF-2 Bioactivity by Extracellular Binding Partners and Chaperones

The biological activity of FGF-2 is intricately regulated by its interactions with various extracellular binding partners and chaperones. These molecules play crucial roles in modulating FGF-2's stability, diffusion, receptor binding, and ultimately, its signaling output. nih.govnih.govnih.gov

A key class of extracellular binding partners for FGF-2 is the heparan sulfate proteoglycans (HSPGs). nih.govnih.gov HSPGs are abundantly present on the cell surface and in the extracellular matrix (ECM). nih.gov They function as low-affinity co-receptors that are essential for FGF-2 to bind to its high-affinity FGFRs. nih.govnih.gov The formation of a ternary complex between FGF-2, HSPG, and FGFR is a widely accepted model for the initiation of FGF-2 signaling. nih.gov HSPGs are thought to facilitate the dimerization of FGFRs and to correctly orient the FGF-2 ligand for optimal receptor engagement. youtube.comyoutube.com

Furthermore, HSPGs and the broader ECM act as a reservoir for FGF-2, protecting it from proteolytic degradation and concentrating it in specific locations. nih.govnih.gov This localization can create a growth factor gradient and present FGF-2 to cells in a more bioactive form than the soluble factor alone. nih.gov The structure of the heparan sulfate chains, particularly their sulfation patterns, can influence the specificity and affinity of the interaction with FGF-2, adding another layer of regulation. mdpi.com

In addition to HSPGs, other components of the ECM, such as fibrin(ogen), can bind to FGF-2 and potentiate its angiogenic activity. nih.gov This interaction is crucial for augmenting FGF-2-stimulated endothelial cell proliferation and vessel outgrowth. nih.gov

The translocation of FGF-2, which lacks a classical signal peptide for secretion, across the cell membrane and into the cytosol and nucleus is another regulated process. This translocation is thought to involve chaperone proteins. The cytosolic chaperone Hsp90 has been shown to be required for the efficient translocation of FGF-1 and FGF-2 from endosomes into the cytosol and nucleus. nih.gov Inhibition of Hsp90 blocks this translocation without affecting the initial binding of FGF-2 to its cell surface receptors or its internalization into endosomes. nih.gov Other extracellular chaperones, such as FGF binding proteins (FGFBPs), can enhance FGF signaling by facilitating the transport of FGFs through the ECM to their receptors. nih.gov

| Modulator | Type | Function in FGF-2 Bioactivity |

| Heparan Sulfate Proteoglycans (HSPGs) | Extracellular Binding Partner | Essential co-receptor for FGFR binding, protects FGF-2 from degradation, acts as a reservoir. nih.govnih.govnih.gov |

| Extracellular Matrix (ECM) | Extracellular Binding Partner | Binds and presents FGF-2, creating a bioactive reservoir. nih.gov |

| Fibrin(ogen) | Extracellular Binding Partner | Binds FGF-2 and potentiates its angiogenic activity. nih.gov |

| Hsp90 | Chaperone | Required for the translocation of FGF-2 from endosomes to the cytosol and nucleus. nih.gov |

| FGF Binding Proteins (FGFBPs) | Extracellular Chaperone | Facilitate the transport of FGFs through the ECM to their receptors. nih.gov |

Cellular and Developmental Functions Mediated by Fgf 2

Regulation of Cell Proliferation Dynamics

FGF-2 is a potent mitogen that stimulates cell division in a variety of cell types, playing a fundamental role in tissue development, repair, and regeneration. nih.govnih.gov Its proliferative effects are mediated through the activation of intracellular signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway. stemcultures.com

Proliferation of Mesodermal and Non-mesodermal Cells

FGF-2 is a powerful stimulator of proliferation for cells of mesodermal origin, including fibroblasts, endothelial cells, and chondrocytes. novusbio.comnih.gov Its mitogenic activity also extends to cells of neuroectodermal, ectodermal, and endodermal lineages. novusbio.comnih.gov This broad-spectrum proliferative capacity underscores the integral role of FGF-2 in the development and maintenance of various tissues throughout the body. nih.gov

Stimulation of Fibroblast Proliferation and Extracellular Matrix Synthesis

FGF-2 is a key regulator of fibroblast activity, potently stimulating their proliferation. oup.com This is a critical aspect of wound healing and tissue remodeling. nih.gov In addition to promoting their division, FGF-2 also influences the synthesis of extracellular matrix (ECM) components by fibroblasts, such as collagen. oup.com This function is essential for maintaining the structural integrity of connective tissues. Research on bovine luteal fibroblasts has demonstrated that FGF-2 induces both proliferation and collagen production. oup.com Furthermore, studies on embryonic chick atrioventricular valve mesenchymal cells have shown that the mitogenic effects of FGF-2 are dependent on the formation of a fibronectin-containing extracellular matrix. nih.gov

Mesenchymal Stem Cell (MSC) Proliferation and Self-Renewal

FGF-2 is vital for maintaining the pool of undifferentiated mesenchymal stem cells (MSCs) by promoting their proliferation and self-renewal. oup.com This ensures that a reserve of multipotent cells is available for tissue homeostasis and repair. oup.com By stimulating MSC proliferation, FGF-2 helps to preserve their capacity to differentiate into various cell lineages, such as osteoblasts and chondrocytes. nih.gov

Oligodendrocyte Progenitor Cell (OPC) Proliferation

FGF-2 is a significant mitogen for oligodendrocyte progenitor cells (OPCs), the precursors to myelin-forming oligodendrocytes in the central nervous system. nih.govtandfonline.com This proliferative effect is crucial for generating an adequate number of OPCs during developmental myelination and for remyelination after injury. frontiersin.org The regulation of OPC proliferation by FGF-2 is a key factor in the maintenance and repair of the central nervous system. nih.gov

Induction and Modulation of Cell Differentiation

Beyond its role in cell proliferation, FGF-2 is a critical factor in guiding the differentiation of various cell types, influencing their developmental fate in a context-dependent manner. nih.govnih.gov

Neuronal and Glial Cell Differentiation

FGF-2 plays a complex and pivotal role in the differentiation of neural stem and progenitor cells. nih.gov It can influence the commitment of these cells to either a neuronal or a glial lineage. nih.govelsevierpure.com For example, studies have shown that different concentrations of FGF-2 can regulate the generation of neurons and glia from multipotent cortical stem cells. nih.gov In some contexts, FGF-2 promotes neuronal differentiation, while in others it can favor the development of glial cells like astrocytes and oligodendrocytes. nih.govelsevierpure.com This modulation is essential for the proper formation and function of the nervous system. nih.gov Overexpression of FGF-2 in neural progenitor cells has been shown to enhance their migratory capacity and generate an increased pool of immature neurons available for brain repair. oup.com

Interactive Data Table: Cellular and Developmental Functions of FGF-2

| Cell Type | Function Mediated by FGF-2 | Key Research Findings |

| Mesodermal and Non-mesodermal Cells | Proliferation | Potent mitogen for a wide range of cell types, crucial for tissue development and repair. novusbio.comnih.gov |

| Fibroblasts | Proliferation and Extracellular Matrix Synthesis | Stimulates fibroblast division and the production of collagen and other ECM components. oup.comnih.gov |

| Mesenchymal Stem Cells (MSCs) | Proliferation and Self-Renewal | Promotes proliferation while maintaining their undifferentiated state and multipotency. oup.comnih.gov |

| Oligodendrocyte Progenitor Cells (OPCs) | Proliferation | Acts as a potent mitogen, increasing the pool of cells available for myelination. nih.govtandfonline.comfrontiersin.org |

| Neural and Glial Cells | Differentiation | Modulates the differentiation of neural stem cells into neurons and glial cells in a context-dependent manner. nih.govnih.govelsevierpure.comoup.com |

Tendon Stem Cell (TSC) Differentiation

FGF-2 plays a significant role in tendon healing and the differentiation of tendon stem cells (TSCs). Research has shown that FGF-2 can enhance tendon-to-bone healing by stimulating the tenogenic differentiation of progenitor cells. nih.gov In a rat model of Achilles tendon injury, the application of FGF-2-modified human tendon-derived stem cells (hTDSCs) resulted in improved healing, characterized by increased extracellular matrix secretion and more orderly collagen fiber arrangement. nih.gov This was accompanied by a significant increase in the expression of collagen-I and collagen-III at four weeks post-surgery. nih.gov Furthermore, FGF-2 has been observed to promote the proliferation of tenogenic progenitor cells, leading to an increase in tenomodulin-positive tenocytes, which are crucial for tendon repair. nih.gov Studies have also indicated that FGF-2 can upregulate the mRNA levels of type I and type III collagen, which are essential for the mechanical strength of tendons and ligaments. tandfonline.com

Influence on Osteoblast Differentiation and Pluripotency Markers

FGF-2 exhibits a complex, and at times dual, role in osteoblast differentiation. It is known to stimulate the proliferation and differentiation of osteoblasts. nih.gov This process is mediated, at least in part, through the activation of the ERK1/2 pathway, which in turn induces the expression of TAZ (transcriptional coactivator with PDZ-binding motif). nih.gov TAZ is a key regulator of mesenchymal stem cell differentiation, promoting osteogenesis while inhibiting adipogenesis. nih.gov FGF-2 increases TAZ expression and its nuclear localization, facilitating its interaction with Runx2, a master transcription factor for bone formation, thereby activating Runx2-mediated gene transcription. nih.gov However, the effect of FGF-2 can be dose-dependent, with high concentrations sometimes inhibiting differentiation. nih.gov Furthermore, different isoforms of FGF-2 can have opposing effects; while the 18-kDa isoform acting through cell surface receptors promotes osteogenesis, the higher molecular weight isoforms that act in the nucleus can upregulate genes that impair mineralization. nih.gov

Maintenance of Stem Cell Stemness and Pluripotency

FGF-2 is a critical factor in maintaining the pluripotency and self-renewal of various types of stem cells, particularly human embryonic stem cells (hESCs). nih.govnih.govnucleusbiologics.com It is a standard component of culture media for iPSCs, where it helps to maintain their undifferentiated state. nucleusbiologics.com FGF-2 signaling helps preserve the key characteristics of stem cells by activating several pathways, including PI3K/AKT, ERK1/2, and JAK/STAT. nih.gov It functions through both extrinsic and intrinsic mechanisms. Exogenous FGF-2 added to culture media primarily promotes cell adhesion and survival, which indirectly supports pluripotency by encouraging the growth of compact colonies that are less prone to spontaneous differentiation. nih.gov Intrinsic or autocrine FGF-2 signaling is essential for maintaining the expression of pluripotency-related genes. nih.gov Inhibition of this intrinsic signaling leads to the upregulation of differentiation-related genes. nih.gov

Mechanisms of Angiogenesis Promotion

FGF-2 is a potent inducer of angiogenesis, the formation of new blood vessels. genscript.commdpi.comnih.gov Its pro-angiogenic effects are mediated through a variety of mechanisms that involve direct actions on endothelial cells and interactions with other growth factors.

FGF-2 directly stimulates the proliferation and migration of endothelial cells, which are the primary cells lining blood vessels. aacrjournals.orgnih.gov It also promotes the production of proteases, such as matrix metalloproteinases (MMPs) and plasminogen activators, which degrade the extracellular matrix, a crucial step for endothelial cell invasion and tube formation. mdpi.comnih.gov The binding of FGF-2 to its receptors (FGFRs), primarily FGFR1 on endothelial cells, activates intracellular signaling cascades, including the ERK1/2 and protein kinase C (PKC) pathways, which are necessary for the full mitogenic and chemotactic responses. nih.gov

Furthermore, FGF-2's angiogenic activity is amplified through its interplay with other key angiogenic factors. It can upregulate the expression of Vascular Endothelial Growth Factor (VEGF) in endothelial cells through both autocrine and paracrine mechanisms. nih.gov This FGF-2-induced VEGF then acts as a mediator for endothelial cell proliferation. nih.gov FGF-2 also enhances the effect of VEGF by increasing the expression of neuropilin-1, a co-receptor for VEGF. aacrjournals.org Additionally, FGF-2 can act synergistically with Platelet-Derived Growth Factor (PDGF)-BB to promote tumor angiogenesis. aacrjournals.orgnih.gov

Cell Migration and Chemotactic Responses

FGF-2 plays a crucial role in directing cell migration, a fundamental process in development, wound healing, and unfortunately, in pathological conditions like cancer. oup.comnih.gov It acts as a chemoattractant, guiding the movement of various cell types, including endothelial cells and fibroblasts. oup.comslideshare.net The chemotactic response to FGF-2 is essential for its role in angiogenesis, where it directs endothelial cells to the site of new blood vessel formation. nih.gov

The migration of endothelial cells is stimulated by FGF-2 through both autocrine and paracrine signaling. oup.comnih.gov This involves the activation of signaling pathways that lead to cytoskeletal rearrangements and the formation of cellular protrusions necessary for movement. The ability of FGF-2 to induce the production of proteases also facilitates cell migration by breaking down the physical barriers of the extracellular matrix. nih.gov In the context of wound healing, FGF-2 is a key factor in the proliferative phase, where it promotes the migration of fibroblasts into the wound site. slideshare.net Mesenchymal stem cells also exhibit chemotactic responses to FGF-2, migrating to sites of inflammation and injury to contribute to tissue repair. oup.com

Roles in Embryonic Development and Organogenesis

FGF-2 is fundamentally important in embryonic development, influencing a wide range of processes from the initial specification of germ layers to the formation of various organs. rndsystems.comoup.comnih.gov Its pleiotropic effects are critical for the proper formation of a complex, multicellular organism. oup.comnih.gov

FGF signaling is indispensable for the development of numerous organ systems. oup.com For instance, it is involved in the development and function of the nervous system, the eye, and the skeleton. oup.com During organogenesis, FGF signaling pathways, in conjunction with others like BMP and Wnt, control the patterning and proliferation of cells that will form specific tissues. wikipedia.org In cardiac development, for example, FGF signaling is involved in the formation of the atrioventricular canal. wikipedia.org It also plays a role in limb development, where it stimulates the outgrowth of the limb bud. wikipedia.orgwikipedia.org

Early Embryonic Mesodermal Specification

One of the earliest and most critical roles of FGF signaling during embryogenesis is in the specification of the mesoderm, the middle germ layer that gives rise to tissues such as muscle, bone, and blood. mdpi.comwikipedia.org FGF signaling is required for the induction and maintenance of the mesoderm. wikipedia.org In Xenopus embryos, disruption of the FGF signaling pathway leads to severe defects in gastrulation and the loss of trunk and tail structures, which are derived from the mesoderm. nih.govnih.gov

FGF acts by regulating the expression of key T-box transcription factors, such as Brachyury (Xbra in Xenopus), which are essential for mesoderm formation. wikipedia.orgnih.gov FGF signaling is necessary for the expression of Brachyury throughout the marginal zone of the embryo. nih.gov The induction of mesoderm by factors like VegT is also dependent on FGF signaling. wikipedia.org Furthermore, FGF signaling interacts with other pathways, such as the BMP pathway, to pattern the mesoderm. nih.govmdpi.com It can inhibit the BMP/Smad1 pathway, which is involved in specifying ventral mesoderm and ectoderm, thereby promoting the formation of dorsal mesodermal structures. nih.govmdpi.com

Data Tables

Table 1: Effects of FGF-2 on Tendon Stem Cell Differentiation and Healing

| Finding | Organism/Model | Key Outcome | Reference |

| Enhanced tendon-to-bone healing | Rat | Improved biomechanical strength and histological appearance | nih.gov |

| Increased ECM secretion and collagen fiber organization | Rat Achilles tendon injury model | More orderly healing process | nih.gov |

| Upregulation of collagen-I and collagen-III | Rat Achilles tendon injury model | Increased expression at 4 weeks post-surgery | nih.gov |

| Stimulation of tenogenic progenitor cell proliferation | Rat | Increased generation of tenomodulin-positive tenocytes | nih.gov |

| Upregulation of type I and type III collagen mRNA | In vitro studies | Essential for mechanical strength of tendons | tandfonline.com |

Table 2: Influence of FGF-2 on Osteoblast Differentiation

| Finding | Cell Type/Model | Mechanism | Reference |

| Stimulation of osteoblast proliferation and differentiation | Mesenchymal stem cells | Activation of ERK1/2 pathway, induction of TAZ expression | nih.govnih.gov |

| Increased TAZ expression and nuclear localization | Osteoblasts | Facilitates interaction with Runx2, activating bone formation genes | nih.gov |

| Opposing effects of different isoforms | In vitro studies | 18-kDa isoform promotes osteogenesis, HMW isoforms can impair mineralization | nih.gov |

Table 3: Mechanisms of FGF-2 in Angiogenesis Promotion

| Mechanism | Effect | Key Molecules Involved | Reference |

| Direct stimulation of endothelial cells | Proliferation and migration | FGFR1, ERK1/2, PKC | aacrjournals.orgnih.gov |

| Extracellular matrix degradation | Facilitates endothelial cell invasion | MMPs, plasminogen activators | mdpi.comnih.gov |

| Upregulation of VEGF | Mediates endothelial cell proliferation | VEGF | nih.gov |

| Enhancement of VEGF effect | Increased endothelial cell migration | Neuropilin-1 | aacrjournals.org |

| Synergy with PDGF-BB | Promotes tumor angiogenesis | PDGF-BB | aacrjournals.orgnih.gov |

Compound Names

Development of Heart, Bone, and Brain Structures

Fibroblast growth factor 2 (FGF-2), also known as basic fibroblast growth factor (bFGF), is a crucial signaling molecule with diverse roles in the embryonic development and ongoing tissue maintenance of the heart, bone, and brain. rndsystems.comrndsystems.combio-techne.com Its influence extends to cell proliferation, differentiation, and survival across various cell lineages originating from the mesoderm and neuroectoderm. rndsystems.comgenscript.com

Heart Development

FGF-2 is a significant contributor to cardiac development, playing a role from the early stages of heart formation to adaptive responses in the adult heart. frontiersin.orgnih.gov It is involved in the proliferation of cardiomyocytes, the formation of heart chambers, and the development of the outflow tract, which is the structure that directs blood flow out of the heart. frontiersin.org

Research indicates that FGF-2 is essential for the differentiation of cardiac precursor cells into functional cardiomyocytes. nih.gov While it doesn't appear to control the quantity of these precursor cells, it regulates the differentiation process itself. nih.gov This suggests that FGF-2 could be a key factor in mobilizing and differentiating resident cardiac precursors for heart tissue repair. nih.gov In animal models of cardiac injury, such as myocardial infarction, FGF-2 expression is upregulated, and it has been shown to be involved in adaptive responses like reducing the size of the infarct and preserving cardiac function. frontiersin.orgnih.govnih.gov Specifically, studies in mice have demonstrated that a lack of FGF-2 impairs the healing process after a myocardial infarction, leading to increased infarct size and diminished heart function. nih.gov Conversely, overexpression of FGF-2 has been shown to improve outcomes by increasing fibroblast proliferation and collagen deposition. nih.gov

| Process | Role of FGF-2 | Key Findings | Supporting Evidence |

|---|---|---|---|

| Cardiomyocyte Differentiation | Regulates the differentiation of cardiac precursors into functional cardiomyocytes. | Does not control the number of precursors but is essential for their differentiation. | nih.gov |

| Cardiac Repair | Upregulated after cardiac injury; promotes adaptive responses. | Reduces infarct size and preserves cardiac function in animal models. | frontiersin.orgnih.govnih.gov |

| Outflow Tract Formation | Contributes to the development of the outflow tract. | Plays a role in the communication between and within second heart field cardiac progenitor cells. | frontiersin.org |

Bone Development

FGF-2 is a significant regulator of skeletal development and bone formation. nih.gov It is expressed by osteoblasts, the cells responsible for bone formation, and is stored in the extracellular matrix of bone. nih.govjci.org The functions of FGF-2 in bone are complex, with different isoforms of the protein having distinct effects. The low molecular weight (LMW) isoform of FGF-2 promotes bone formation and osteoblast differentiation, while the high molecular weight (HMW) isoform can inhibit mineralization. nih.govnih.gov

Studies involving mice with a disrupted FGF-2 gene (Fgf2-/-) have revealed a significant decrease in bone mass and bone formation rates. jci.org These mice exhibit reduced trabecular bone volume and impaired mineralization in bone marrow stromal cultures. jci.org This provides strong evidence that FGF-2 is a critical factor in determining bone mass. jci.org Furthermore, FGF-2 interacts with other important signaling molecules in bone development, such as Bone Morphogenetic Protein 2 (BMP-2). nih.govnih.gov LMW FGF-2 and BMP-2 work together to stimulate osteoblast activity and differentiation. nih.govmdpi.com

| Process | Role of FGF-2 | Key Findings | Supporting Evidence |

|---|---|---|---|

| Bone Formation | Promotes bone formation and osteoblast differentiation (LMW isoform). | Fgf2-/- mice show decreased bone mass and formation rates. | nih.govjci.org |

| Mineralization | LMW isoform promotes mineralization, while HMW isoform can inhibit it. | Disruption of the Fgf2 gene leads to decreased mineralization. | nih.govnih.govjci.org |

| Interaction with BMP-2 | Works synergistically with BMP-2 to activate osteoblasts. | LMW FGF-2 and BMP-2 enhance each other's expression. | nih.govnih.govmdpi.com |

Brain Development

FGF-2 plays a fundamental role in the development of the central nervous system (CNS). nih.govnih.gov It is expressed at high levels from the early stages of neurulation and is involved in the proliferation and differentiation of neural stem cells. nih.gov The expression of FGF-2 and its receptors is carefully regulated both spatially and temporally during brain development, coinciding with the formation of specific brain regions. nih.govnih.gov

Research has shown that FGF-2 is necessary for the development of a specific subset of cortical progenitor cells that give rise to glutamatergic pyramidal neurons in the anterior neocortex. nih.gov In mice lacking the Fgf2 gene, there is a significant reduction in the number of these neurons, and the existing pyramidal cells have smaller cell bodies. nih.gov This indicates that FGF-2 is essential for regulating both the number and size of this particular neuronal population. nih.gov Furthermore, FGF-2 is implicated in adult neurogenesis, the process of generating new neurons in the adult brain, particularly in response to injury. pnas.org Studies have shown that after brain injury, FGF-2 levels increase, and this growth factor promotes the proliferation of neuroprogenitor cells in the hippocampus. pnas.org

| Process | Role of FGF-2 | Key Findings | Supporting Evidence |

|---|---|---|---|

| Neurogenesis | Promotes proliferation and differentiation of neural stem cells during development and in the adult brain. | Essential for the generation of a subset of cortical pyramidal neurons. | nih.govnih.gov |

| Neuronal Number and Size | Regulates the number and size of pyramidal neurons in the anterior neocortex. | Fgf2 null mutant mice show a decrease in the number and size of these neurons. | nih.gov |

| Response to Injury | Upregulated after brain injury and promotes neurogenesis in the adult hippocampus. | Increases proliferation of progenitor cells in the dentate gyrus after injury. | pnas.org |

Research Paradigms in Tissue Regeneration and Engineering Using Fgf 2

Mechanistic Studies in Wound Healing and Tissue Repair

FGF-2 is a potent regulator of wound healing and tissue repair, influencing multiple cellular processes. bio-techne.comgenscript.com It is a powerful inducer of angiogenesis, the formation of new blood vessels, which is critical for supplying nutrients and oxygen to the healing tissue. genscript.comnih.gov Macrophages and damaged endothelial cells release FGF-2, which, along with Vascular Endothelial Growth Factor (VEGF), plays a primary role in regulating this process. nih.gov In fact, research shows that FGF-2 can induce the expression of VEGF in vascular endothelial cells, suggesting an autocrine mechanism that contributes to angiogenesis. nih.gov

Beyond angiogenesis, FGF-2 stimulates the proliferation of various cell types essential for tissue repair, including fibroblasts and endothelial cells. nih.govnih.govnih.gov This proliferative effect is mediated through the activation of specific signaling pathways, such as the RAS/mitogen-activated protein kinase (MAPK) and phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K)–protein kinase B (AKT) pathways. nih.gov For instance, in a mouse model, FGF-2 was found to regulate angiogenesis, migration, and proliferation through the KDM2B-miR-101-EZH2 signal transduction pathway. nih.gov

Furthermore, FGF-2 plays a role in the inflammatory response, a crucial component of the reparative process. mdpi.com It can induce the expression of proinflammatory cytokines in human aortic vascular smooth muscle cells. mdpi.com Studies have also indicated that FGF-2 can reduce inflammatory responses, contributing to a more favorable healing environment. nih.gov

The table below summarizes key mechanistic findings of FGF-2 in wound healing and tissue repair.

| Cellular Process | Mechanism of FGF-2 Action | Key Research Findings |

| Angiogenesis | Induces formation of new blood vessels. genscript.comnih.gov | Stimulates VEGF expression in endothelial cells. nih.gov |

| Cell Proliferation | Promotes the division of fibroblasts and endothelial cells. nih.govnih.govnih.gov | Activates RAS/MAPK and PI3K-AKT signaling pathways. nih.gov |

| Inflammation | Modulates the inflammatory response. mdpi.com | Can induce pro-inflammatory cytokines. mdpi.com May also reduce inflammatory responses. nih.gov |

| Extracellular Matrix (ECM) Production | Influences the synthesis of ECM components. | Stimulates fibroblasts to secrete type III collagen. nih.gov |

Neural Tissue Regeneration Research

FGF-2 is a critical factor in the development and function of the central nervous system and holds significant promise for neural tissue regeneration. elsevierpure.comnovusbio.com It is known to promote neurogenesis, the process of generating new neurons, and offers neuroprotective effects. nih.govpnas.org

Research has shown that FGF-2 stimulates the proliferation of endogenous neuronal precursors. nih.govpnas.org In a transgenic mouse model of Huntington's disease, FGF-2 treatment increased the number of proliferating cells in the subventricular zone, a key neurogenic niche in the adult brain. nih.govpnas.org Furthermore, FGF-2 induced the recruitment of new neurons into the neostriatum and cerebral cortex of these mice. nih.govpnas.org These newly generated neurons were identified as medium spiny neurons, the same type of neurons that are lost in Huntington's disease. nih.govpnas.org

In addition to promoting neurogenesis, FGF-2 exhibits neuroprotective properties. It has been shown to block cell death induced by the mutant huntingtin protein in primary striatal cultures. nih.govpnas.org The neuroprotective and neuroproliferative effects of FGF-2 have been linked to improved motor performance and extended lifespan in animal models of neurodegenerative diseases. nih.govpnas.org The signaling pathways involved in these effects include the phosphatidylinositol 3'-kinase/Akt pathway, which is prominent in promoting cell survival. pnas.org

The following table details key research findings on the role of FGF-2 in neural tissue regeneration.

| Research Area | Key Findings | Significance |

| Neurogenesis | FGF-2 increases the proliferation of neuronal precursors in the subventricular zone. nih.govpnas.org | Suggests a potential for replacing lost neurons in neurodegenerative diseases. |

| Neuronal Recruitment | FGF-2 induces the migration of new neurons to damaged brain regions. nih.govpnas.org | Offers a mechanism for targeted repair of neural circuits. |

| Neuroprotection | FGF-2 protects neurons from cell death in models of Huntington's disease. nih.govpnas.org | Highlights its potential to slow or halt disease progression. |

| Functional Recovery | FGF-2 treatment improves motor function and extends lifespan in animal models. nih.govpnas.org | Demonstrates the therapeutic potential of FGF-2 for neurological disorders. |

Strategies for Skeletal and Cartilage Regeneration

FGF-2 plays a multifaceted role in the development and repair of skeletal and cartilaginous tissues. youtube.com It has been shown to influence the differentiation of human mesenchymal stem cells (hMSCs) into both osteoblasts (bone-forming cells) and chondrocytes (cartilage-forming cells). nih.govnih.gov

Studies have demonstrated that FGF-2 can enhance the osteogenic and chondrogenic differentiation potential of hMSCs. nih.govnih.gov When hMSCs were cultured with FGF-2, there was a significant increase in the expression of alkaline phosphatase (ALP), an early marker of osteogenic differentiation, as well as type II and type X collagen, which are markers for chondrogenic differentiation. nih.govnih.gov Interestingly, this enhancement of differentiation potential by FGF-2 has been linked to the inactivation of the Transforming Growth Factor-β (TGF-β) signaling pathway. nih.govnih.gov

In the context of cartilage repair, the interaction of FGF-2 with its receptors is crucial. The expression of different FGF receptors (FGFRs) can lead to different outcomes. For instance, FGF-2 binding to FGFR1 can trigger the consumption of proteoglycans, a key component of the cartilage matrix. tandfonline.com Conversely, when FGF-2 binds to FGFR3, it can promote the repair of articular cartilage by regulating the proliferation, differentiation, and matrix production of articular chondrocytes. tandfonline.com

The table below outlines research findings on FGF-2's role in skeletal and cartilage regeneration.

| Tissue Type | Effect of FGF-2 | Key Research Findings |

| Bone | Promotes osteogenic differentiation of hMSCs. nih.govnih.gov | Increases expression of alkaline phosphatase (ALP). nih.govnih.gov |

| Cartilage | Promotes chondrogenic differentiation of hMSCs. nih.govnih.gov | Increases expression of type II and type X collagen. nih.govnih.gov |

| Cartilage Repair | Can have both catabolic and anabolic effects depending on the receptor it binds to. tandfonline.com | Binding to FGFR3 promotes repair, while binding to FGFR1 can lead to proteoglycan degradation. tandfonline.com |

Investigations in Tendon and Ligament Repair

FGF-2 is an important growth factor in the healing process of tendon and ligament injuries. tandfonline.comfrontiersin.org Its expression is significantly increased following injury, and it plays a key role in promoting cell proliferation, migration, and angiogenesis, all of which are crucial for effective repair. tandfonline.com

In the early stages of ligament healing, endogenous FGF-2 is secreted by ligament and tendon sheath cells. tandfonline.com This endogenous FGF-2 stimulates cell proliferation and migration, enhances angiogenesis, and increases the expression of type I and III collagen, which are essential for the mechanical strength of tendons and ligaments. tandfonline.com Exogenous application of FGF-2 has been shown to have a synergistic effect with endogenous FGF-2, further accelerating the healing process. tandfonline.com

Research has demonstrated that FGF-2 can improve the quality of tendon healing by promoting better fibril organization, increasing vascularity, and reducing inflammation. frontiersin.org In a rat model of Achilles tendon rupture, FGF-2 coated scaffolds significantly enhanced tendon healing. frontiersin.org In vitro studies have also shown that FGF-2 promotes the proliferation and migration of tenocytes (tendon cells) and enhances the production of the extracellular matrix. nih.gov These effects are mediated through the activation of intracellular signaling pathways such as ERK1/2 and PI3K/Akt. frontiersin.org

The following table summarizes the key findings from investigations into FGF-2's role in tendon and ligament repair.

| Aspect of Repair | Role of FGF-2 | Supporting Evidence |

| Cellular Proliferation and Migration | Stimulates tenocyte and fibroblast proliferation and migration. tandfonline.comfrontiersin.orgnih.gov | Increased cell numbers observed in vivo and in vitro. nih.gov |

| Angiogenesis | Promotes the formation of new blood vessels. tandfonline.comfrontiersin.org | Increased vascularity observed in healed tendons. frontiersin.org |

| Extracellular Matrix Synthesis | Enhances the production of type I and III collagen. tandfonline.com | Upregulation of collagen mRNA has been demonstrated. tandfonline.com |

| Functional Improvement | Accelerates healing and improves mechanical properties of repaired tissue. nih.govtandfonline.com | Improved motor function and histological scores in animal models. nih.gov |

Integration with Biomaterial Scaffolds for Enhanced Biological Response

The integration of FGF-2 with biomaterial scaffolds is a promising strategy to enhance tissue regeneration by providing a sustained and localized delivery of the growth factor. nih.govnih.gov Free FGF-2 is susceptible to degradation in the body, which can limit its therapeutic efficacy. nih.gov Encapsulating or adsorbing FGF-2 onto biomaterials can protect it from degradation and control its release, thereby prolonging its bioactivity. nih.govnih.gov

Various biomaterials have been investigated for FGF-2 delivery, including gelatin-based hydrogels, collagen, and chitosan. nih.govnih.govfrontiersin.org For example, ionic gelatin-based hydrogels have been shown to release FGF-2 in a controlled manner over several weeks, promoting angiogenesis in a murine model of critical limb ischemia. nih.gov The controlled release of FGF-2 from these hydrogels resulted in significantly better reperfusion compared to a single bolus injection of the growth factor. nih.gov

In the context of tendon repair, FGF-2 coated scaffolds have demonstrated enhanced healing in animal models. frontiersin.org These scaffolds improved fibril organization, increased vascularity, and reduced inflammation and pathological adipogenesis. frontiersin.org Similarly, for bone repair, the physical entrapment of FGF-2 in polymer scaffolds has been shown to stabilize the growth factor and promote osteogenesis. nih.gov

The table below presents examples of biomaterial scaffolds used for FGF-2 delivery and their observed effects.

| Biomaterial Scaffold | Application | Key Findings |

| Ionic Gelatin-based Hydrogels | Critical Limb Ischemia | Controlled release of FGF-2 over 28 days, promoting angiogenesis and superior reperfusion. nih.gov |

| FGF-2 Coated Scaffolds | Achilles Tendon Rupture | Enhanced tendon healing with improved fibril organization, increased vascularity, and reduced inflammation. frontiersin.org |

| Polymer Scaffolds | Bone Repair | Stabilized FGF-2 and promoted osteogenesis both in vitro and in vivo. nih.gov |

| Hyaluronic Acid Hydrogels | Meniscus Repair | Can adsorb and provide sustained release of FGF-2, enhancing its biological activity. frontiersin.org |

Genetic Expression and Post Translational Regulation of Fgf 2

Gene Organization and Transcriptional Regulation

The human FGF-2 gene, located on chromosome 4, is characterized by a complex regulatory framework that allows for precise control over its expression. opentargets.org The promoter region of the FGF-2 gene contains binding sites for several transcription factors, which are proteins that initiate and regulate the transcription of genes. Key transcription factors that bind to the FGF-2 promoter include AP-1, ATF-2, c-Jun, and STAT1. genecards.org

The regulation of FGF-2 gene expression is also influenced by cell density and external stimuli. For instance, in human astrocytes, a two-stage activation process has been observed. The initial induction of the FGF-2 gene is triggered by reduced cell contact, followed by further activation in response to growth factors or the protein kinase C (PKC) signaling pathway. nih.gov This dual-level control ensures that FGF-2 expression is closely tied to the cellular environment and signaling cues. Additionally, FGF-2 can regulate its own synthesis at the transcriptional level, creating a feedback loop. nih.gov

Several signaling pathways have been shown to modulate FGF-2 expression. The protein kinase C (PKC) and protein kinase A (PKA) pathways, activated by molecules like phorbol-myristate acetate (B1210297) (PMA) and forskolin (B1673556) respectively, can enhance the expression of FGF-2 mRNA and protein. nih.govoup.com Growth factors such as epidermal growth factor (EGF) can also stimulate the FGF-2 promoter. nih.gov

The table below summarizes key transcription factors and signaling pathways involved in the regulation of the FGF-2 gene.

| Regulatory Element | Function | Reference |

| AP-1, ATF-2, c-Jun, STAT1 | Transcription factors that bind to the FGF-2 promoter to regulate its activity. | genecards.org |

| Cell Contact Inhibition | High cell density suppresses FGF-2 promoter activity. | nih.gov |

| PKC/cAMP-responsive region | A region in the promoter that responds to activation of the PKC and PKA signaling pathways. | nih.gov |

| Growth Factor Responsive Elements | Elements in the promoter that mediate the response to growth factors like EGF. | nih.gov |

| Egr-1 and Sp1 | Transcription factors that increase FGF-2 promoter activity in cardiomyocytes. | nih.gov |

Role of Alternate Start Sites in Isoform Production

The FGF-2 gene gives rise to multiple protein isoforms through the use of alternative translation initiation sites on a single messenger RNA (mRNA) molecule. nih.govnih.gov This process results in the production of both low molecular weight (LMW) and high molecular weight (HMW) forms of FGF-2.

The 18 kDa LMW isoform is initiated from a conventional AUG start codon. In contrast, the HMW isoforms (22, 22.5, 24, and 34 kDa) are synthesized from less common CUG start codons located upstream of the AUG codon. nih.govepfl.ch The use of these alternative start sites allows for the generation of a diverse set of FGF-2 proteins, each with potentially distinct biological functions.

The translation of the 18 kDa, 22 kDa, 22.5 kDa, and 24 kDa isoforms is controlled by an internal ribosome entry site (IRES), which allows for cap-independent translation. However, the newly identified 34 kDa isoform is synthesized exclusively in a cap-dependent manner. nih.gov The balance between these two translation mechanisms can modulate the ratio of the different FGF-2 isoforms produced by a cell. nih.gov

The following table details the different FGF-2 isoforms and their corresponding translation initiation mechanisms.

| FGF-2 Isoform | Molecular Weight (kDa) | Translation Start Codon | Translation Mechanism | Reference |

| LMW FGF-2 | 18 | AUG | IRES-driven (Cap-independent) | nih.gov |

| HMW FGF-2 | 22 | CUG | IRES-driven (Cap-independent) | nih.gov |

| HMW FGF-2 | 22.5 | CUG | IRES-driven (Cap-independent) | nih.gov |

| HMW FGF-2 | 24 | CUG | IRES-driven (Cap-independent) | nih.gov |

| HMW FGF-2 | 34 | CUG | Cap-dependent | nih.gov |

Mechanisms of Non-Classical Secretion

FGF-2 is a leaderless protein, meaning it lacks the typical signal sequence that directs proteins to the classical endoplasmic reticulum-Golgi secretory pathway. Instead, it is exported from the cell through an unconventional, non-vesicular mechanism. nih.govdb-engine.de This process involves the direct translocation of FGF-2 across the plasma membrane. nih.govelifesciences.org

A key step in this process is the interaction of FGF-2 with phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a phospholipid found on the inner leaflet of the plasma membrane. db-engine.denih.gov This interaction is thought to induce the oligomerization of FGF-2 molecules, forming a transient pore-like structure that facilitates their passage across the membrane. nih.govelifesciences.org Once on the extracellular side, FGF-2 interacts with heparan sulfate (B86663) proteoglycans, which are essential for its signaling activity. db-engine.denih.gov The binding of FGF-2 to PI(4,5)P₂ and heparan sulfates is mutually exclusive, ensuring the unidirectional transport of FGF-2 out of the cell. nih.gov

This non-classical secretion pathway is crucial for the biological activity of FGF-2. If FGF-2 is experimentally forced through the ER-Golgi pathway, it becomes post-translationally modified in a way that impairs its ability to bind to heparan sulfate proteoglycans, thereby reducing its biological activity. db-engine.de

Intracellular Localization and Nuclear Targeting of Isoforms

The different FGF-2 isoforms exhibit distinct subcellular localizations, which is a key determinant of their specific functions. The 18 kDa LMW isoform is found predominantly in the cytoplasm, while the HMW isoforms are primarily localized to the nucleus. nih.govnih.gov

The nuclear localization of the HMW isoforms is mediated by nuclear localization signals (NLS) within their unique N-terminal extensions. nih.govnih.gov For example, the 34 kDa isoform contains an arginine-rich NLS that is similar to the NLS of the HIV-1 Rev protein. nih.gov The nuclear import of HMW-FGF-2 has been shown to be regulated by Karyopherin-β2 and the Ran GTPase. nih.gov

Once inside the nucleus, the HMW FGF-2 isoforms can be found in various subnuclear compartments, including the nucleolus, and can bind to chromatin. nih.gov This nuclear localization allows them to directly influence gene expression. For instance, HMW FGF-2 can activate nuclear FGFR-1, leading to the regulation of target genes, including the FGF-2 gene itself. mdpi.com In contrast, the LMW FGF-2 isoform does not appear to have this capability. mdpi.com

The distinct intracellular trafficking of the isoforms translates to different functional outcomes. For example, in bone development, the LMW FGF-2 isoform promotes osteoblast differentiation and mineralization, while the HMW FGF-2 isoforms act in the nucleus to upregulate genes that can impair mineralization. nih.gov

The table below outlines the primary localization and functional differences between the FGF-2 isoforms.

| FGF-2 Isoform | Primary Localization | Key Functions | Reference |

| LMW FGF-2 (18 kDa) | Cytoplasm | Promotes osteoblast differentiation and mineralization. | nih.govnih.gov |

| HMW FGF-2 (22, 22.5, 24, 34 kDa) | Nucleus | Regulates gene expression, including FGF-2 itself, through activation of nuclear FGFR-1. Can impair bone mineralization. | nih.govnih.govmdpi.comnih.gov |

Post-Translational Modifications and Their Functional Implications

The biological activity of FGF-2 can be further modulated by post-translational modifications, which are chemical alterations to the protein after its synthesis. These modifications can influence its secretion, localization, and interaction with other molecules.

One important modification is phosphorylation. Phosphorylation of tyrosine 215 has been shown to regulate the unconventional secretion of FGF-2. genecards.org Additionally, serine 64 and threonine 112 have been identified as potential phosphorylation sites that can be targeted by protein kinase A and protein kinase C, respectively. oup.com

Glycosylation, the attachment of sugar molecules, is another post-translational modification that can occur on FGF-2. At least one O-linked glycosylation site has been identified. genecards.org

Furthermore, the N-terminus of the HMW FGF-2 isoforms can be methylated on arginine residues, which has been shown to affect the intracellular distribution of the protein. nih.gov

These modifications add another layer of complexity to the regulation of FGF-2 function, allowing for fine-tuning of its activity in different cellular contexts.

Comparative Biology and Species Specific Considerations of Fgf 2 Human Vs. Bovine

Amino Acid Sequence Conservation and Divergence

The amino acid sequences of human and bovine FGF-2 exhibit a remarkable degree of conservation, with approximately 99% homology. nih.govembopress.org This high level of similarity underscores a strong evolutionary pressure to maintain the structure and function of the protein. nih.govembopress.org The most common isoform of FGF-2 in both species consists of 155 amino acids. uniprot.orguniprot.orguniprot.org The initial nine amino acids represent an N-terminal extension, which can be cleaved to produce a 146-amino acid form that was originally isolated from tissues. embopress.orgqkine.com

A more significant point of divergence lies in the expression of multiple FGF-2 isoforms. In humans, alternative translation from one mRNA transcript can produce five different isoforms. wikipedia.orgnih.gov Translation initiation at a conventional AUG codon produces the 18 kDa low-molecular-weight (LMW) isoform (155 amino acids), which is primarily cytoplasmic and secreted. wikipedia.orgnih.gov Four additional high-molecular-weight (HMW) isoforms (22, 22.5, 24, and 34 kDa) are generated from upstream, in-frame CUG start codons, resulting in N-terminal extensions that target these isoforms to the nucleus. wikipedia.orgnih.govnih.gov While HMW FGF-2 isoforms have also been identified in bovine species, the specific array and expression patterns differ from those in humans. nih.govmdpi.com

Table 1: Comparison of Human and Bovine FGF-2 (155 a.a. Isoform) Amino Acid Sequences This table displays the amino acid differences between the 155 a.a. isoforms of human and bovine FGF-2. Identical amino acids are not shown for brevity.

| Position | Human FGF-2 uniprot.org | Bovine FGF-2 uniprot.org |

|---|---|---|

| 22 | Serine (S) | Threonine (T) |

| 112 | Serine (S) | Threonine (T) |

| 128 | Proline (P) | Serine (S) |

| 138 | Threonine (T) | Serine (S) |

| 147 | Serine (S) | Proline (P) |

Differential Responses in Human and Bovine Cellular Models

At a broad level, the cellular responses to human and bovine FGF-2 are remarkably similar. Both orthologs effectively induce cell proliferation, migration, and differentiation in various in vitro models. rndsystems.commdpi.com For instance, bovine FGF-2 has been shown to be a potent mitogen for both bovine aortic endothelial cells and human umbilical vein endothelial cells, with similar dose-response curves. nih.gov In bovine-specific models, FGF-2 is essential for the development of luteal endothelial networks and promotes the proliferation of agricultural-relevant cell lines like Hanwoo satellite cells. kosfaj.orgresearchgate.net

However, differential responses can arise, particularly when considering the distinct roles of the HMW isoforms, which are more extensively characterized in humans. nih.govnih.gov These nuclear-localized isoforms can have intracrine functions that are independent of receptor binding and involve direct interaction with nuclear components to regulate gene expression. nih.gov In human embryonic stem cells (hESCs), endogenous FGF-2, including the HMW isoforms, is critical for maintaining self-renewal and pluripotency. nih.gov Knockdown of all FGF-2 isoforms in hESCs leads to differentiation. researchgate.net Because the profile of HMW isoforms differs between species, bovine models may not fully replicate the complex intracellular signaling and gene regulation mediated by the specific suite of human HMW FGF-2 proteins. nih.govmdpi.com

Implications for Research Model Selection

The choice between using human or bovine FGF-2, or cellular models from either species, depends critically on the research question.

For studies investigating the general, conserved functions of FGF-2, the bovine model is often highly appropriate and has been used historically. mdpi.com These functions include:

Angiogenesis: Both proteins are potent inducers of blood vessel formation. uniprot.orgpnas.org

Mitogenicity: The proliferative effect on fibroblasts, endothelial cells, and other cell types is well-conserved. rndsystems.comnih.gov

Wound Healing: The role of FGF-2 in tissue repair can be effectively studied using either ortholog. rndsystems.com

The high homology and cross-species reactivity mean that bovine FGF-2 can serve as a reliable and often more accessible substitute for human FGF-2 in these contexts. nih.govnih.gov

Conversely, a human model system is indispensable when research focuses on aspects where species-specific differences are prominent. Such areas include:

Isoform-Specific Functions: Research into the unique roles of the human HMW isoforms (22, 22.5, 24, and 34 kDa) and their intracrine signaling pathways requires human cells or humanized models. nih.govmdpi.com

Human Disease Modeling: When studying diseases where FGF-2 dysregulation is implicated, such as certain cancers or developmental disorders, using the human protein and cellular models provides more direct translational relevance. mdpi.com

Human Stem Cell Biology: Given the specific role of endogenous FGF-2 isoforms in maintaining the pluripotency of hESCs, human-derived reagents and cells are essential for this field. nih.gov

Advanced Methodologies for Fgf 2 Research

In Vitro Cell-Based Functional Assays (e.g., Proliferation, Differentiation, Migration)

Advanced in vitro cell-based functional assays are fundamental in elucidating the biological activities of Fibroblast Growth Factor 2 (FGF-2). These assays are critical for understanding its roles in processes such as cell proliferation, differentiation, and migration. thermofisher.commdpi.com

Proliferation Assays: The mitogenic properties of FGF-2 are routinely assessed using cell proliferation assays. A common method involves culturing cells, such as NIH-3T3 mouse embryonic fibroblasts, and measuring their proliferation in response to FGF-2. The half-maximal effective concentration (ED₅₀) is a key parameter determined from these assays, indicating the concentration of FGF-2 required to elicit a 50% maximal response. For example, one study measured the ED₅₀ for human FGF-2 in NIH-3T3 cells to be in the range of 0.3765-0.8717 ng/mL. medchemexpress.com Another approach utilizes BaF3-FGFR2c cells to assess FGF-2 induced proliferation, demonstrating that stabilized FGF-2 variants can induce proliferation even in the absence of heparin. nih.gov